molecular formula C16H15N7O4S B10951331 methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate CAS No. 1005678-68-1

methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10951331
CAS No.: 1005678-68-1
M. Wt: 401.4 g/mol
InChI Key: OHNORPAUMIJYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a pyrazole ring, a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, the construction of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and the esterification of the carboxylate group.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Construction of the Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as thiophene derivatives and triazole intermediates, under high-temperature conditions.

    Esterification: The final step involves the esterification of the carboxylate group using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Oxides: Formed by the oxidation of the compound.

    Substituted Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is unique due to its combination of multiple heterocyclic rings and functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that incorporates multiple heterocycles, which are known for their significant biological properties. The presence of the pyrazole moiety is particularly noteworthy as it has been associated with various pharmacological activities.

Chemical Structure

ComponentDescription
Molecular Formula C₁₄H₁₅N₄O₄S
Molecular Weight 319.36 g/mol
CAS Number 925634-49-7

Antimicrobial Activity

Research has indicated that derivatives of pyrazole exhibit notable antimicrobial properties. For instance, compounds similar to methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl] have shown efficacy against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Case Study: Antibacterial Activity

A study evaluated a series of pyrazole derivatives for their antibacterial activity. The compound exhibited a minimum inhibitory concentration (MIC) of 12.5 mg/mL against S. aureus, demonstrating its potential as an antibacterial agent .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds have been synthesized that inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response .

Case Study: Anti-inflammatory Activity

In a recent study, certain pyrazole derivatives were shown to inhibit TNF-α and IL-6 by 61–85% at concentrations of 10 µM, comparable to the standard drug dexamethasone .

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Activity

A specific derivative demonstrated promising results in inhibiting cell proliferation in breast cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : Some compounds modulate receptor activity, influencing signaling pathways related to pain and inflammation.
  • DNA Interaction : Certain derivatives have been shown to intercalate with DNA, leading to disruptions in replication and transcription processes.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
Anti-inflammatoryInhibits TNF-α and IL-6
AnticancerInduces apoptosis in cancer cells

Properties

CAS No.

1005678-68-1

Molecular Formula

C16H15N7O4S

Molecular Weight

401.4 g/mol

IUPAC Name

methyl 4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C16H15N7O4S/c1-7-11-14-18-10(5-21-9(3)12(23(25)26)8(2)19-21)20-22(14)6-17-15(11)28-13(7)16(24)27-4/h6H,5H2,1-4H3

InChI Key

OHNORPAUMIJYSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)CN4C(=C(C(=N4)C)[N+](=O)[O-])C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.